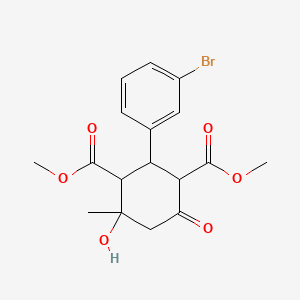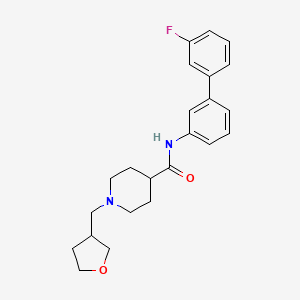![molecular formula C19H35N3O3S B5158576 1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)
1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol, also known as BMS-986001, is a novel and potent inhibitor of the sodium-glucose co-transporter 1 (SGLT1). SGLT1 is a protein that is responsible for the absorption of glucose and galactose in the small intestine. BMS-986001 has shown promising results in preclinical studies and is currently being developed as a potential treatment for type 2 diabetes.
Mechanism of Action
1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol works by inhibiting SGLT1, which reduces the absorption of glucose and galactose in the small intestine. This leads to a decrease in blood glucose levels and an improvement in glucose tolerance. Unlike other SGLT inhibitors, this compound is selective for SGLT1, which may reduce the risk of side effects such as urinary tract infections and ketoacidosis.
Biochemical and Physiological Effects
In addition to its effects on glucose absorption, this compound has been shown to have other biochemical and physiological effects. In a study published in Diabetes, Obesity and Metabolism, this compound was found to reduce body weight and improve insulin sensitivity in obese mice. The compound was also found to reduce hepatic glucose production and improve lipid metabolism.
Advantages and Limitations for Lab Experiments
One advantage of 1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol is its selectivity for SGLT1, which may reduce the risk of side effects compared to other SGLT inhibitors. However, the compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown. In addition, the synthesis of this compound is complex and may be difficult to scale up for large-scale production.
Future Directions
There are several potential future directions for the development of 1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol. One area of research is the use of the compound in combination with other antidiabetic drugs, such as metformin or GLP-1 agonists. Another area of research is the use of this compound in the treatment of other metabolic disorders, such as obesity or non-alcoholic fatty liver disease. Finally, the safety and efficacy of this compound in humans will need to be evaluated in clinical trials before the compound can be approved for use as a treatment for type 2 diabetes.
Synthesis Methods
The synthesis of 1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol involves several steps, starting with the reaction of 1-butyl-2-bromoethane with 4-methylpent-2-ene-1-sulfonyl chloride to form the intermediate 1-butyl-2-[(4-methylpentyl)sulfonyl]ethane. This intermediate is then reacted with 1H-imidazole-5-carbaldehyde to form the key intermediate 1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazole-5-carbaldehyde. The final step involves the reduction of the aldehyde group to form the desired product, this compound.
Scientific Research Applications
1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol has been extensively studied in preclinical models of type 2 diabetes. In a study published in the Journal of Medicinal Chemistry, this compound was found to be a potent inhibitor of SGLT1 with an IC50 value of 1.1 nM. The compound was also found to be selective for SGLT1 over SGLT2, another protein involved in glucose absorption. In addition, this compound was shown to improve glucose tolerance and reduce postprandial glucose levels in diabetic rats.
properties
IUPAC Name |
1-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O3S/c1-4-5-10-22-17(15-21-11-8-18(23)9-12-21)14-20-19(22)26(24,25)13-6-7-16(2)3/h14,16,18,23H,4-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUISNQMGWBSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-2-phenylacetamide](/img/structure/B5158503.png)
![N-(3-chloro-4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5158510.png)

![6-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5158525.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5158532.png)
![allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5158534.png)
![4-butoxy-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5158538.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)
![ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5158573.png)
![1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5158574.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)

![N-(2-iodophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5158590.png)